3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carbonyl compounds. One common method includes the treatment of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 1,3-diketones in glacial acetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other metal-catalyzed processes are common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen with palladium on carbon, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. It may also interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but lacks the 4-methylphenyl substituent.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Pyrido[2,3-d]pyrimidine: Contains a pyridine fused with a pyrimidine ring.
Uniqueness
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .
Properties
CAS No. |
61963-02-8 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(15-13(16)17)3-2-8-14-12/h2-8H,1H3,(H,15,17) |
InChI Key |
GUEYCGUFCZUIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
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